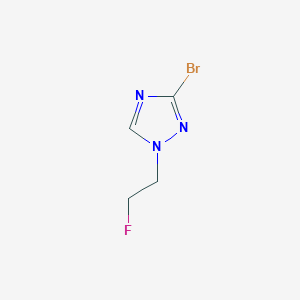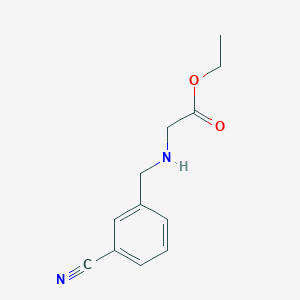![molecular formula C14H22ClNO B13518860 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride is a synthetic organic compound with the chemical formula C14H22ClNO. It is known for its unique structure, which includes an azepane ring substituted with a methoxyphenylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with azepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azepane ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides are used under conditions such as reflux in an organic solvent.
Major Products Formed
Oxidation: Formation of 2-[(2-hydroxyphenyl)methyl]azepane.
Reduction: Formation of 2-[(2-methoxyphenyl)methyl]piperidine.
Substitution: Formation of 2-[(2-halophenyl)methyl]azepane or 2-[(2-alkylphenyl)methyl]azepane.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses. The exact molecular pathways involved are still under investigation, but it is thought to involve modulation of neurotransmitter release or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(2-Hydroxyphenyl)methyl]azepane
- **2-[(2-Chlorophenyl)methyl]azepane
- **2-[(2-Methylphenyl)methyl]azepane
Uniqueness
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents such as hydroxyl, chloro, or methyl groups. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C14H22ClNO |
|---|---|
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
2-[(2-methoxyphenyl)methyl]azepane;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-9-5-4-7-12(14)11-13-8-3-2-6-10-15-13;/h4-5,7,9,13,15H,2-3,6,8,10-11H2,1H3;1H |
InChI-Schlüssel |
RWSFQJRLLGLOHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC2CCCCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






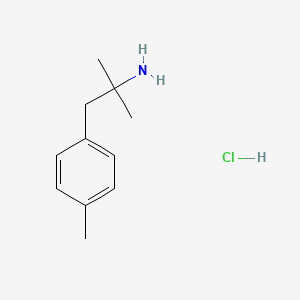
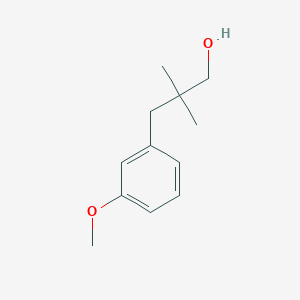
![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
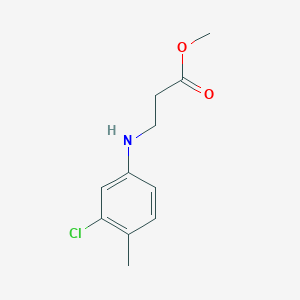
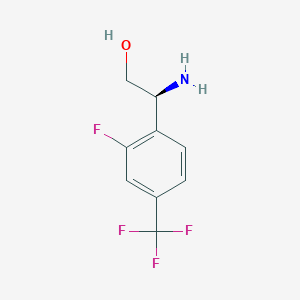
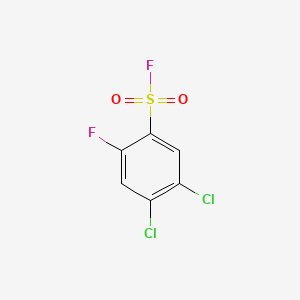
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
